molecular formula C26H22O6 B382787 ethyl 2-{[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

ethyl 2-{[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B382787
M. Wt: 430.4g/mol
InChI Key: KUAWWFFCXLJTOK-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(biphenyl-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then reacted with ethyl chloroacetate in the presence of a base to form an intermediate compound. This intermediate is further reacted with biphenyl-4-ol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(biphenyl-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 2-{[3-(biphenyl-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The biphenyl and coumarin moieties in the compound contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[3-(biphenyl-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its specific combination of biphenyl and coumarin moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H22O6

Molecular Weight

430.4g/mol

IUPAC Name

ethyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate

InChI

InChI=1S/C26H22O6/c1-3-29-26(28)17(2)31-21-13-14-22-23(15-21)30-16-24(25(22)27)32-20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-17H,3H2,1-2H3

InChI Key

KUAWWFFCXLJTOK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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